molecular formula C12H10ClN3S B1615512 6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 650592-18-0

6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1615512
CAS RN: 650592-18-0
M. Wt: 263.75 g/mol
InChI Key: JBCXESZTFFEQFF-UHFFFAOYSA-N
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Description

6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine, also known as THPP, is a heterocyclic compound that has been studied for its potential biological activities. THPP is a pyrazolopyridine derivative that has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives, starting from a key compound closely related to 6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine, have been prepared. These compounds have been subject to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. This suggests potential applications in drug development, particularly for targets requiring specific molecular interactions. The synthesized compounds exhibited antimicrobial and antioxidant activity, demonstrating their utility in diverse scientific research areas (E. M. Flefel et al., 2018).

Polyheterocyclic Synthesis

Research into thieno[2,3-b]pyridine derivatives, which are structurally related to the specified compound, has led to the synthesis of novel polyheterocyclic compounds. These compounds are formed by reactions involving pyridine-2(1H)-thione, highlighting the versatility and reactivity of this scaffold in generating complex molecules with potential pharmaceutical applications. The diversity of the synthesized compounds, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and pyrazolyl, oxadiazolylthieno[2,3-b]pyridine derivatives, showcases the broad potential of these chemical structures in drug discovery and development (M. A. Elneairy et al., 2006).

Novel Ring Systems and Biological Activity

In a demonstration of the synthetic utility of compounds closely related to 6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine, a variety of novel ring systems have been synthesized, which include isoxazolo and thiazolo derivatives. These compounds have been evaluated for biological activities, suggesting their potential in developing new therapeutic agents. Such studies underline the importance of this chemical class in medicinal chemistry, where novel scaffolds are continually sought for drug discovery (A. Abdel-fattah et al., 1998).

Catalytic Applications

The unsymmetrical (pyrazolylmethyl)pyridine metal complexes, which share a core structural motif with 6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine, have been used as catalysts for ethylene oligomerization reactions. The role of solvent and co-catalyst in these reactions highlights the versatility of these compounds in catalytic applications, particularly in the polymerization industry. Such research indicates the potential of pyridine derivatives in catalysis, offering insights into the design of new catalysts for industrial processes (George S. Nyamato et al., 2014).

Safety and Hazards

Dimethenamid, a related compound, belongs to the chloroacetamide class (group 15) and is used as an herbicide. It inhibits fatty acid synthesis in plants . While not directly applicable to our compound, it highlights the need for safety assessments. Proper handling, storage, and disposal protocols should be followed.

Future Directions

: Dimethenamid - Wikipedia : Dimethenamid - EPA

properties

IUPAC Name

6-chloro-1,4-dimethyl-3-thiophen-2-ylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3S/c1-7-6-9(13)14-12-10(7)11(15-16(12)2)8-4-3-5-17-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCXESZTFFEQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341612
Record name 6-Chloro-1,4-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

CAS RN

650592-18-0
Record name 6-Chloro-1,4-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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